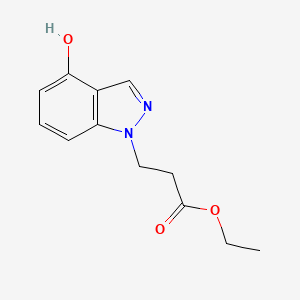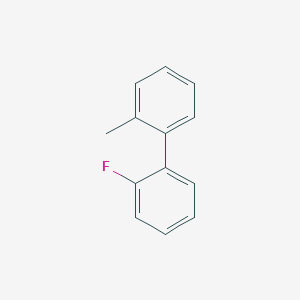![molecular formula C13H15N3O3 B13922361 tert-Butyl (2-formylimidazo[1,2-a]pyridin-6-yl)carbamate](/img/structure/B13922361.png)
tert-Butyl (2-formylimidazo[1,2-a]pyridin-6-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-formylimidazo[1,2-a]pyridin-6-yl)carbamate: is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-formylimidazo[1,2-a]pyridin-6-yl)carbamate typically involves the reaction of 2-formylimidazo[1,2-a]pyridine with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-formylimidazo[1,2-a]pyridin-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The imidazo[1,2-a]pyridine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly used.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl (2-formylimidazo[1,2-a]pyridin-6-yl)carbamate is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against a range of bacterial and fungal pathogens .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an antifungal agent. It has shown promise in inhibiting the growth of multidrug-resistant Candida species .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl (2-formylimidazo[1,2-a]pyridin-6-yl)carbamate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the formation of ergosterol in yeast cells by targeting the enzyme sterol 14-alpha demethylase (CYP51). This inhibition disrupts the cell membrane integrity, leading to the death of fungal cells .
Comparison with Similar Compounds
- tert-Butyl (6-bromoimidazo[1,2-a]pyridin-2-yl)carbamate
- tert-Butyl ((6-formylimidazo[1,2-a]pyridin-2-yl)methyl)carbamate
- 4-(3-(tert-Butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate
Comparison: tert-Butyl (2-formylimidazo[1,2-a]pyridin-6-yl)carbamate is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine ringCompared to similar compounds, it has shown higher potency in certain biological assays, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H15N3O3 |
|---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
tert-butyl N-(2-formylimidazo[1,2-a]pyridin-6-yl)carbamate |
InChI |
InChI=1S/C13H15N3O3/c1-13(2,3)19-12(18)15-9-4-5-11-14-10(8-17)7-16(11)6-9/h4-8H,1-3H3,(H,15,18) |
InChI Key |
PREHXRXNJHBXAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN2C=C(N=C2C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


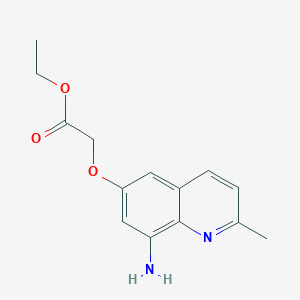
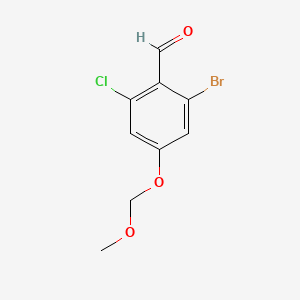
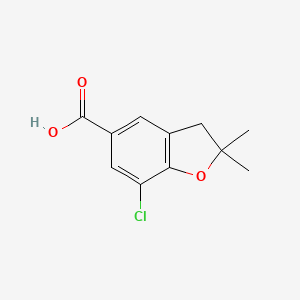
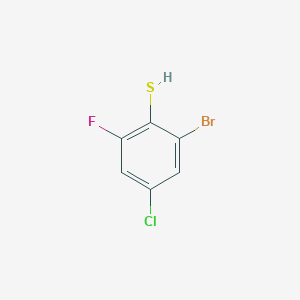
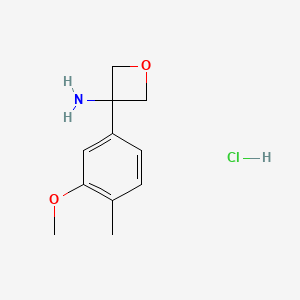
![1-Bromo-3-[2-[2-(3-bromophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13922340.png)
![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde](/img/structure/B13922341.png)
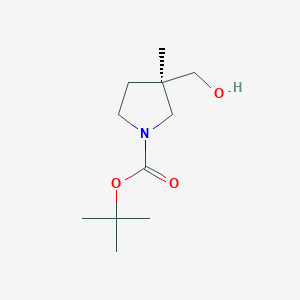


![4-[(3-Phenylpropoxy)methyl]piperidine](/img/structure/B13922364.png)
